ethyl 1,4-dimethylpyrrolidine-3-carboxylate
Description
Ethyl 1,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a carboxylate ester group at position 3 and methyl substituents at positions 1 and 4 of the heterocyclic ring. Its synthesis typically involves reductive amination or alkylation strategies, as seen in related compounds (e.g., mthis compound synthesis via NaBH(OAc)₃ and formaldehyde ). The stereochemistry (e.g., cis vs. trans configurations) and ester group (ethyl vs. methyl) critically influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 1,4-dimethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)8-6-10(3)5-7(8)2/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCZTIVFGZGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485129 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61334-17-6 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 1,4-dimethylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with 1,4-dimethylpyrrolidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrrolidine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 1,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
Ethyl 1,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Below is a systematic comparison of ethyl 1,4-dimethylpyrrolidine-3-carboxylate with structurally similar pyrrolidine and piperidine derivatives, focusing on substituent effects, synthesis routes, and molecular properties.
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Physicochemical and Functional Differences
- Lipophilicity : The benzyl-substituted derivative () exhibits significantly higher logP values compared to this compound, making it more suitable for membrane permeability in drug design .
- Isomerism : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () forms two distinct isomers (1-1 and 1-2) with differing NMR shifts (e.g., δ 7.33 vs. 6.20 for NH protons), underscoring the impact of bicyclic frameworks on tautomerism .
- Commercial Availability : Ethyl 4,4-dimethylpyrrolidine-3-carboxylate () is widely available from suppliers (e.g., AKOS015919146), suggesting industrial utility over less common analogs .
Biological Activity
Ethyl 1,4-dimethylpyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is known for its versatility in drug design. The compound's structure allows for various substitutions that can significantly influence its biological activity.
Key Structural Features:
- Pyrrolidine ring provides flexibility and unique spatial arrangements.
- The ethyl ester group may enhance lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrrolidine moieties. For instance, derivatives of pyrrolidine have been screened for their ability to inhibit cancer cell proliferation. This compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of this compound
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of glucosidase enzymes, which are critical in carbohydrate metabolism.
Table 2: Enzyme Inhibition Data
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Research indicates that variations in the substituents on the pyrrolidine ring can enhance or diminish its pharmacological effects.
Key Findings:
- Substituent Effects: The presence of electron-donating or withdrawing groups at specific positions on the pyrrolidine ring alters the compound's binding affinity to biological targets.
- Conformational Flexibility: The unrestricted conformation of the pyrrolidine ring allows for better interactions with target proteins.
Case Studies
Several studies have focused on the biological implications of this compound:
- Anticancer Screening: A study evaluated the compound's efficacy against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development .
- Enzymatic Activity: Another investigation highlighted its role as a glucosidase inhibitor, suggesting applications in managing diabetes by modulating carbohydrate absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
